N-(2-methoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
Description
N-(2-methoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine-carboxamide scaffold. The 2-methoxyphenyl group enhances lipophilicity and may influence receptor binding through π-π stacking or hydrogen bonding. The methyl substitution on the triazole ring likely improves metabolic stability by reducing oxidative degradation.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8O2/c1-23-15-14(21-22-23)16(19-11-18-15)24-7-9-25(10-8-24)17(26)20-12-5-3-4-6-13(12)27-2/h3-6,11H,7-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQCSLQVXDKAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway. The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory effects suggest that it can cross the blood-brain barrier and interact with its targets in the central nervous system.
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties and promising neuroprotective activity. This is evidenced by the reduced expression of ER stress markers and apoptosis markers in human neuronal cells.
Action Environment
While the specific environmental factors influencing the compound’s action, efficacy, and stability are not detailed in the available literature, it is generally understood that factors such as pH, temperature, and the presence of other compounds can influence the action of pharmaceutical compounds
Biochemical Analysis
Biochemical Properties
N-(2-methoxyphenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide has been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation. This compound interacts with CDK2, leading to the inhibition of the enzyme’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Table 1: Structural and Physicochemical Properties
Pharmacological Implications
- Target Selectivity: The triazolo-pyrimidine core may favor ATP-binding pockets in kinases, while benzo[b][1,4]oxazin-3-one derivatives (e.g., 28) could target enzymes with larger hydrophobic pockets due to their flexible propanoyl linkers .
- Metabolic Stability: The methyl group on the triazole ring in the target compound may reduce CYP450-mediated oxidation compared to the unsubstituted oxazinone rings in 28-29b .
NMR and Electronic Environment Analysis
- The target compound’s methoxy group (δ ~3.8–4.0 ppm in $^1$H-NMR) likely induces electron-donating effects, stabilizing aromatic interactions. In contrast, compound 28 ’s O-CH$_2$-CO group (δ 4.59 ppm) introduces electron-withdrawing character, altering binding kinetics .
- Compound 29a ’s pyridin-3-yl group (δ 8.48–8.40 ppm) may engage in hydrogen bonding with Asp/Glu residues, a feature absent in the target compound’s methoxyphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
